Fluorescent Brightener 28

Description

Propriétés

IUPAC Name |

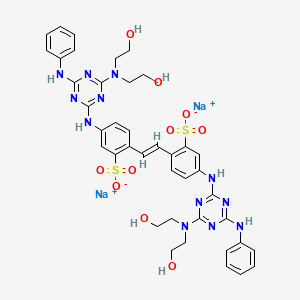

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAAFYNRKQE-YHPRVSEPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS] |

Source

|

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Fluorescent brightener 28, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4193-55-9, 59453-69-9, 12224-07-6 |

Source

|

| Record name | Cellufluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004193559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASC 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059453699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 86 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 28 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V30J47QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Fluorescent Brightener 28 – Mechanism of Action & Chitin Binding

[1]

Executive Summary

Fluorescent Brightener 28 (FB28) , widely known as Calcofluor White M2R (CFW) , is more than a passive stain; it is a bioactive probe that actively interrogates the structural integrity of cell walls.[1][2] While commonly used for diagnostic mycology, its utility in drug development lies in its ability to arrest microfibril assembly in real-time.[1][2]

This guide dissects the molecular mechanics of FB28, moving beyond simple staining protocols to explore its role as a competitive inhibitor of crystallization. By understanding how FB28 intercalates into nascent chitin chains, researchers can exploit it for high-throughput screening of cell wall mutants and antifungal susceptibility testing.[1]

Chemical & Physical Properties

FB28 is an anionic stilbene derivative.[1][2] Its utility stems from its planar structure, which allows it to align with polysaccharide backbones.

Key Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | 4,4'-bis(2-sulfostyryl)biphenyl (derivative) | Planar, conjugated system essential for fluorescence.[1][2][3] |

| Excitation Max ( | 355 – 380 nm | Efficiently excited by UV-A (DAPI/Hoechst filters).[1][2] |

| Emission Max ( | 435 – 475 nm | Blue-white fluorescence.[1][2] Shifts based on binding rigidity.[1][2] |

| Solubility | Water-soluble (moderate) | Solubility increases in alkaline conditions (e.g., KOH).[1][2] |

| Target Specificity | Binds Chitin (GlcNAc polymer) and Cellulose (Glc polymer).[1][2] |

Mechanism of Action: The "Rigidification" Effect

The mechanism of FB28 is defined by two distinct phenomena: Fluorescence Enhancement and Crystallization Inhibition .

Fluorescence Enhancement (The Signal)

In free solution, FB28 is relatively non-fluorescent due to the free rotation of its bonds, which dissipates excitation energy via non-radiative decay.

-

Binding Event: FB28 binds to the polysaccharide backbone via hydrogen bonding and Van der Waals forces .[3]

-

Conformational Lock: The binding restricts the rotational freedom of the stilbene moiety.

-

Quantum Yield Spike: This "rigidification" suppresses non-radiative decay, channeling energy into fluorescence emission.[1][2] This ensures that background noise from unbound dye is negligible.[1][2]

Crystallization Inhibition (The Bioactivity)

Crucially for drug development, FB28 does not just bind existing chitin; it interferes with its synthesis.[1][2]

-

Polymerization: Chitin synthase (CHS) extrudes linear chains of N-acetylglucosamine.[1][2]

-

Intercalation: FB28 binds to these nascent chains immediately upon extrusion.[1][2]

-

Disruption: The dye molecules sterically hinder the hydrogen bonding between adjacent chitin chains.[2]

-

Arrest: This prevents the lateral association required to form crystalline microfibrils.[2] The result is a weakened, amorphous cell wall, often leading to osmotic lysis in hypersensitive mutants.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of FB28 with the transition from polymerization to crystallization.

Caption: FB28 binds nascent chains, blocking H-bond dependent crystallization and causing wall defects.[1][2]

Experimental Protocols

These protocols are designed for reproducibility and artifact minimization.[2]

Protocol A: Vital Staining of Fungal Cell Walls

Purpose: Qualitative assessment of cell wall morphology and septation.

Reagents:

-

Stock Solution: 1 mg/mL FB28 in distilled water (Store dark at -20°C).

-

Clearing Agent: 10% Potassium Hydroxide (KOH).[1][2][4][5][6][7][8]

-

Counterstain (Optional): 0.5 mg/mL Evans Blue (quenches cytoplasmic background).[1][2][5]

Workflow:

-

Preparation: Place 10 µL of fungal suspension on a clean glass slide.

-

Clearing: Add 10 µL of 10% KOH. Note: KOH hydrolyzes proteinaceous debris and enhances dye accessibility.[1]

-

Staining: Add 10 µL of FB28 Stock Solution. Mix gently by pipetting.

-

Incubation: Apply coverslip. Incubate for 1 minute at room temperature.

-

Imaging: Observe immediately under UV excitation (355 nm).

Protocol B: High-Throughput Hypersensitivity Screening

Purpose: Identifying cell wall mutants or synergistic drug interactions.[1][2]

Rationale: Mutants with defective cell wall salvage pathways (e.g., hog1, slt2) cannot compensate for the FB28-induced loss of wall rigidity and will fail to grow.[1][2]

-

Media Prep: Prepare YPD agar plates containing varying concentrations of FB28 (0, 5, 10, 50, 100 µg/mL).

-

Inoculation: Spot serial dilutions (

to -

Incubation: Incubate at 30°C for 48–72 hours.

-

Analysis: Determine the MIC (Minimum Inhibitory Concentration) .

Troubleshooting & Validation (Self-Correcting Systems)

| Issue | Root Cause | Corrective Action |

| High Background | Non-specific binding to proteins/collagen.[1][2] | Use Evans Blue counterstain.[1][2][5][6][7][8] Ensure excitation filter is narrow (UV only, not violet).[1][2] |

| No Fluorescence | pH too acidic or photobleaching.[1][2] | Add KOH to raise pH (alkalinity promotes binding).[1][2] Limit UV exposure time. |

| Precipitation | Dye aggregation in stock.[1][2] | Filter sterilize (0.22 µm) working solutions. Store stock in aliquots to avoid freeze-thaw. |

| Variable Intensity | Inconsistent chitin content.[1][2][9] | Normalize to cell number.[2] Use flow cytometry for quantitative population analysis.[1][2] |

Visualization of Screening Workflow

This diagram outlines the logic flow for using FB28 in a drug discovery context.

Caption: Logic flow for identifying cell wall defects using FB28 hypersensitivity.

References

-

Harrington, B. J., & Hageage, G. J. (2003).[1][2][5] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.

-

Roncero, C., & Duran, A. (1985).[1][2][10] Effect of Calcofluor white and Congo red on fungal wall morphogenesis: in vivo activation of chitin polymerization. Journal of Bacteriology. [1][2][10]

-

Herth, W. (1980).[1][2] Calcofluor white and Congo red inhibit chitin microfibril assembly of Poterioochromonas: evidence for a gap between polymerization and microfibril formation. Journal of Cell Biology.

-

Ram, A. F., et al. (1994).[1][2] Identification of two cell-cycle regulated genes affecting the beta-1,3-glucan content of cell walls in Saccharomyces cerevisiae. FEBS Letters.

-

Sigma-Aldrich. (n.d.).[1][2][4] this compound (Calcofluor White M2R) Product Specification.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 3. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 4. static.igem.org [static.igem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dalynn.com [dalynn.com]

- 7. microbeonline.com [microbeonline.com]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Calcofluor Antifungal Action Depends on Chitin and a Functional High-Osmolarity Glycerol Response (HOG) Pathway: Evidence for a Physiological Role of the Saccharomyces cerevisiae HOG Pathway under Noninducing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Fluorescent Brightener 28 (Calcofluor White M2R)

This guide provides a rigorous technical analysis of Fluorescent Brightener 28 (Calcofluor White M2R), focusing on its spectral behaviors, binding mechanisms, and experimental applications in drug discovery and mycology.[1]

Excitation, Emission, and Mechanistic Applications[1][2]

Executive Summary

This compound (FB28), widely known as Calcofluor White M2R, is a diaminostilbene disulfonic acid derivative.[1][2] It functions as a high-affinity fluorochrome for

In drug development, FB28 is critical for:

-

Antifungal Screening: Rapid assessment of cell wall integrity in Candida and Aspergillus species.[1]

-

High-Content Imaging: Automated quantification of cyst formation in protozoa.[1][2]

-

Plant Biology: Visualization of cell wall regeneration in protoplasts.

Its utility is defined by a distinct fluorogenic shift : the molecule is relatively non-fluorescent in aqueous solution due to free rotation dissipating energy, but exhibits intense blue fluorescence upon binding and rigidification.

Spectral Characteristics

Excitation and Emission Data

FB28 exhibits solvatochromism, meaning its spectral peaks shift based on solvent polarity and the rigidity of the binding substrate.

Table 1: Spectral Properties of this compound

| State/Solvent | Excitation Max ( | Emission Max ( | Stokes Shift | Quantum Yield ( |

| Aqueous (Free) | ~347 nm | ~432 nm | ~85 nm | Low (< 0.[1][2]1) |

| Methanol | 350 nm | 435 nm | ~85 nm | Moderate |

| Bound (Chitin/Cellulose) | 365 - 380 nm | 435 - 475 nm | ~90 nm | High (> 0.5) |

| DNA/RNA Bound | ~350 nm | ~430 nm | ~80 nm | Low (Weak binding) |

Critical Note for Microscopy: While the peak excitation is in the UV range (~350-365 nm), the absorption band is broad.[1] Standard DAPI or Hoechst filter sets (Excitation ~360nm / Emission ~460nm) are ideal for imaging.[1][2]

Mechanism of Fluorescence Enhancement (Jablonski Diagram)

The "turn-on" fluorescence mechanism is governed by the restriction of intramolecular rotation.[1] In a free state, the stilbene backbone rotates, allowing non-radiative decay.[1] Upon binding to a polysaccharide groove, this rotation is sterically hindered, forcing relaxation via photon emission.[1]

Figure 1: Simplified Jablonski diagram illustrating the fluorescence enhancement mechanism.[1][2] Binding to a substrate suppresses non-radiative decay pathways.[4]

Experimental Protocols

Stock Solution Preparation

FB28 is sparingly soluble in neutral water but dissolves readily in alkaline solutions or DMSO.[1]

-

Weigh: 10 mg of this compound (Sigma F3543 or equivalent).

-

Dissolve: Add 10 mL of distilled water.

-

Alkalize (Crucial): Add 2-3 drops of 10% NaOH or KOH. The powder will not dissolve fully until the pH is > 9.0.[1]

-

Filter: Syringe filter (0.22 µm) to remove undissolved particulates.

-

Storage: Store at 4°C in the dark. Stable for 6-12 months.

Fungal Cell Wall Staining Workflow

This protocol is optimized for visualizing chitin in yeast (S. cerevisiae, C. albicans) or filamentous fungi.[1][2]

Figure 2: Step-by-step workflow for staining fungal elements. KOH clearing is specific to clinical tissue samples to degrade non-chitinous debris.[1]

Step-by-Step Procedure:

-

Harvest: Collect cells by centrifugation (3000 x g, 2 min).

-

Wash: Resuspend in PBS (pH 7.4).

-

Stain: Add FB28 stock to a final concentration of 25 µM (approx. 1:1000 dilution of stock).

-

Incubate: 5–10 minutes at Room Temperature (RT) in the dark. Note: FB28 penetrates live cells but stains cell walls most intensely.[1][2]

-

Wash: (Optional) Wash once with PBS to reduce background, though FB28 has low background in cell-free media.[1][2]

Applications in Drug Discovery

Antifungal Susceptibility Testing (Echinocandins)

Echinocandins (e.g., Caspofungin) inhibit

-

Method: Treat fungi with drug candidate -> Stain with FB28 -> Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or High-Content Imager.[1][2]

-

Result: Disrupted cell walls often show irregular or delocalized staining patterns compared to the crisp ring of healthy cells.[1]

Viability Assessment

While FB28 is primarily a cell wall stain, it can be combined with membrane-impermeable dyes (e.g., Propidium Iodide) to distinguish cell wall architecture from metabolic death.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Stock | pH is too neutral/acidic.[1][2] | Add 10% KOH dropwise until clear. FB28 requires basic pH for solubility.[1] |

| High Background (Tissue) | Non-specific binding to collagen/keratin.[1][2] | Use Evans Blue counterstain (0.05%) to quench red/orange background fluorescence.[1][2][5] |

| Rapid Fading | Photobleaching.[1] | Use antifade mounting medium or reduce exposure time.[1] FB28 bleaches moderately fast under high-intensity UV.[1][2] |

| No Fluorescence | Wrong Filter Set. | Ensure you are using UV/Violet excitation (350-380nm).[1][2] GFP filters (488nm) will not excite FB28 efficiently.[1][2] |

References

-

Sigma-Aldrich. this compound Product Information Sheet. Accessed via .[1][2]

-

Harrington, B. J., & Hageage, G. J. (2003).[1][2] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.

-

AAT Bioquest. Spectrum of Calcofluor White M2R. Accessed via .[1][2]

-

Biotium. Calcofluor White Stain for Yeast and Fungi.[1][6] Accessed via .[1][2][6]

-

Cayman Chemical. this compound Safety Data Sheet & Technical Info. Accessed via .[1][2]

Sources

Fluorescent Brightener 28 CAS 4193-55-9 safety data sheet

Technical Monograph: Fluorescent Brightener 28 (Calcofluor White M2R) CAS 4193-55-9 | Technical Guide for Research & Development [1]

Part 1: Executive Summary

This compound (CAS 4193-55-9), widely known as Calcofluor White M2R , is a planar stilbene derivative that functions as a non-specific fluorochrome.[1] While historically utilized in the textile industry for optical brightening, its critical value in modern biopharmaceuticals lies in its high-affinity binding to

For drug development professionals, this compound is not merely a stain but a phenotypic probe . It is essential for high-throughput screening (HTS) of antifungal candidates targeting cell wall biosynthesis (e.g., glucan synthase inhibitors) and for the rapid diagnosis of fungal and parasitic infections in clinical samples.[1] This guide synthesizes the safety profile, mechanistic action, and validated protocols for its application in a BSL-2 laboratory setting.

Part 2: Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | Disodium 4,4'-bis[(4-anilino-6-bis(2-hydroxyethyl)amino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate |

| Common Name | Calcofluor White M2R, this compound |

| CAS Number | 4193-55-9 |

| Molecular Formula | |

| Molecular Weight | ~960.94 g/mol |

| Appearance | Yellowish to light brown powder |

| Solubility | Soluble in water; solubility increases with temperature and pH > 7.0 |

| Excitation/Emission |

Part 3: Hazard Identification & Toxicology (SDS Analysis)

GHS Classification & Risk Assessment While CAS 4193-55-9 is generally considered to have low systemic toxicity, it presents specific local hazards that must be managed in a research environment.[1]

-

Primary Hazard (GHS): Eye Irritation Category 2A (Causes serious eye irritation).[2]

-

Secondary Hazard: Potential Skin Irritation (Data is conflicting; treat as Irritant).

-

Systemic Toxicity: Low. Oral

in rats is

Toxicological Mechanism The compound's planar structure allows it to intercalate into polysaccharide helices. While this makes it an excellent stain, it also suggests potential (though weak) intercalation with other biological polymers. However, it shows no evidence of mutagenicity (Ames test negative) or carcinogenicity in standard assays, distinguishing it from more hazardous intercalating dyes like ethidium bromide.[1]

Safety Decision Matrix The following logic flow dictates the handling requirements based on the compound's physical state.

Figure 1: Safety Decision Matrix for CAS 4193-55-9. Note the distinction between powder handling (inhalation risk) and solution handling.[1]

Part 4: Mechanism of Action

The "Supramolecular Fit" this compound functions through a non-covalent, supramolecular interaction. It does not chemically modify the cell wall but rather "docks" into specific structural motifs.

-

Target:

-1,3 and -

Binding Mode: The planar stilbene core aligns parallel to the polysaccharide chains.

-

Forces: Hydrogen bonding (between the dye's hydroxyl/amino groups and the sugar backbone) and Van der Waals forces stabilize the complex.

-

Fluorescence Enhancement: In aqueous solution, the dye has low quantum yield due to free rotation (non-radiative decay). Upon binding, the molecule becomes rigid, suppressing rotation and significantly increasing fluorescence intensity (Quantum Yield

).[1]

Figure 2: Mechanism of Action.[1] The transition from free dye to bound complex results in a rigidification-induced fluorescence enhancement.[1]

Part 5: Applications in Drug Development

1. Antifungal Screening (Chitin Synthase Inhibitors) In drug discovery, Calcofluor White is used to screen for cell wall mutants.

-

Hypersensitivity: Yeast mutants with defective cell walls (e.g., fks1 or chs mutants) are often hypersensitive to Calcofluor White because the dye interferes with the assembly of an already weakened wall.

-

Resistance: Resistance to the dye can indicate a loss of chitin, signaling a potential hit for chitin synthase inhibitors.

2. Vitality Assays Unlike metabolic dyes (e.g., Resazurin), Calcofluor White provides structural viability data.[1] It stains "bud scars" in yeast.[4] An abnormal distribution of bud scars indicates cell cycle arrest or cytoskeletal defects induced by a drug candidate.

Part 6: Validated Experimental Protocol

Protocol: Rapid Fungal Detection in Clinical/Culture Samples Rationale: This protocol uses Potassium Hydroxide (KOH) to digest proteinaceous debris (clearing), leaving the chemically resistant chitin cell walls accessible to the dye.

Reagents:

-

Solution A: 10% (w/v) KOH in distilled water.

-

Solution B: 0.1% (w/v) this compound in distilled water. (Store in dark; shelf life ~1 year).

Workflow:

-

Preparation: Place the sample (tissue scraping, culture aliquot, or pellet) on a clean glass slide.

-

Clearing: Add 1 drop (

) of Solution A (10% KOH) . -

Staining: Immediately add 1 drop (

) of Solution B (Calcofluor) . -

Incubation: Mix gently with a pipette tip. Place a coverslip over the sample.[5][6][7]

-

Critical Step: Allow to stand for 1 minute at room temperature. Heat is generally not required unless the tissue is very thick (keratinized).

-

-

Visualization: Examine under a fluorescence microscope.

-

Filter: UV or Violet excitation (DAPI filter set works well).

-

Result: Fungal elements fluoresce bright apple-green to blue-white against a dark background.[1]

-

Figure 3: Rapid Staining Workflow. Note that KOH and Stain can often be combined into a single premixed drop for high-throughput applications.[1]

Part 7: References

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.

-

Ram, A. F., & Klis, F. M. (2006). Identification of Fungal Cell Wall Mutants using Susceptibility Assays based on Calcofluor White and Congo Red. Nature Protocols.

-

Darken, M. A. (1961). Applications of Fluorescent Brighteners in Biological Techniques. Science.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 19836, this compound. [1]

Sources

biological applications of Fluorescent Brightener 28 in microscopy

Technical Guide: Biological Applications of Fluorescent Brightener 28 in Microscopy

Executive Summary

this compound (FB28), widely recognized as Calcofluor White M2R (CFW), is a non-specific fluorochrome with a high affinity for

Part 1: Chemical Mechanism & Photophysics

1.1 Molecular Interaction

FB28 is a planar stilbene derivative. Its biological utility stems from its ability to form hydrogen bonds and dipole-dipole interactions with the free hydroxyl groups of

-

Target Substrates: Chitin (fungal cell walls, insect exoskeletons), Cellulose (plant cell walls), and Carboxylated polysaccharides (amoebic cysts).

-

Binding Topology: The planar molecule intercalates into the helical grooves of the polysaccharide chains. This binding restricts the rotational freedom of the dye, significantly increasing its quantum yield compared to the unbound state in aqueous solution.

1.2 Spectral Characteristics

-

Excitation ($ \lambda_{ex} $): 350–380 nm (UV to Violet).

-

Emission ($ \lambda_{em} $): 435–475 nm (Blue-White).

-

Stokes Shift: Approximately 85–100 nm, allowing for distinct separation of excitation light and emitted fluorescence using standard DAPI or UV filter sets.

Figure 1: Mechanism of Action. FB28 binds to polysaccharide helices, stabilizing the molecule and enhancing fluorescence quantum yield.

Part 2: Clinical & Diagnostic Applications[1][2][3][4][5][6]

2.1 Rapid Detection of Mycoses FB28 is superior to KOH wet mounts alone for detecting fungal elements in clinical specimens (skin scrapings, hair, nails, corneal scrapings). The dye binds to the chitinous cell walls of fungi, causing them to fluoresce bright apple-green or blue-white against a dark background.[1]

-

Sensitivity: Higher than KOH wet mount; comparable to Gram stain but faster.

-

Specificity: High for fungal cell walls, though it can cross-react with cotton fibers (cellulose).

2.2 Acanthamoeba Keratitis In ophthalmology, FB28 is the gold standard for rapid detection of Acanthamoeba cysts in corneal scrapings. The dye binds to the cellulose-containing inner wall of the cyst, revealing a characteristic double-walled morphology that distinguishes it from host cells.[2]

2.3 Counterstaining Strategy To maximize signal-to-noise ratio, Evans Blue is frequently employed as a counterstain. Evans Blue absorbs background fluorescence from host tissues (cytoplasm), rendering the background dark red or non-fluorescent, while the fungal elements retain the bright CFW fluorescence.[3]

Figure 2: Clinical Diagnostic Workflow. The integration of KOH digestion and Evans Blue counterstaining ensures high specificity.

Part 3: High-Throughput Screening (HTS) in Drug Discovery

In antifungal drug development, FB28 is utilized not just as a stain, but as a cell wall stressor .

3.1 Mechanism of Stress FB28 interferes with the assembly of chitin microfibrils in the cell wall. In wild-type fungi, this stress triggers the Cell Wall Integrity (CWI) pathway (e.g., PKC1-SLT2 MAPK pathway in S. cerevisiae or C. albicans).

3.2 Hypersensitivity Screening Compounds that inhibit cell wall synthesis or CWI signaling will render the fungal cell hypersensitive to FB28.

-

Application: Screening libraries for compounds that synergize with FB28. A "hit" is identified where a compound allows growth on its own but causes cell death when combined with a sub-lethal concentration of FB28. This identifies molecules targeting the cell wall machinery.

Part 4: Validated Experimental Protocols

Protocol A: Clinical Specimen Staining (Fungi & Acanthamoeba)

Reagents:

-

Solution A: 10% Potassium Hydroxide (KOH) in distilled water.

-

Solution B: 0.1% (w/v) this compound + 0.05% Evans Blue in distilled water.

Procedure:

-

Place the specimen (scraping/biopsy) on a clean glass slide.[3][4]

-

Add 1 drop of Solution A (KOH) to the specimen.

-

Add 1 drop of Solution B (FB28) directly into the KOH drop.

-

Mix gently with a pipette tip or applicator stick.

-

Place a coverslip over the mixture.

-

Critical Step: Allow to stand for 1–5 minutes at room temperature. (For nail clippings, gentle warming may accelerate clearing).

-

Press down gently on the coverslip to flatten the sample and remove excess fluid.

-

Examine under a fluorescence microscope using a UV excitation filter (300–400 nm) or a DAPI filter set.

Interpretation:

-

Fungi/Cysts: Bright blue-white or apple-green fluorescence.[5]

-

Background: Dark or reddish (due to Evans Blue).

Protocol B: Yeast Bud Scar Quantification

Reagents:

-

Stock: 1 mg/mL FB28 in water (store in dark).

-

Working Solution: 25 µM FB28 in PBS.

Procedure:

-

Harvest yeast cells (

cells/mL) and wash once with PBS. -

Resuspend cells in Working Solution .

-

Incubate for 10 minutes at room temperature in the dark.

-

Wash twice with PBS to remove unbound dye.

-

Mount on a slide or analyze via flow cytometry (Ex 355nm / Em 450nm).

Data Analysis: Bud scars (chitin-rich rings) will fluoresce significantly brighter than the rest of the cell wall, allowing for determination of replicative age.

Part 5: Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Artifacts

| Artifact | Cause | Solution |

| High Background | Unbound dye trapped in thick tissue | Increase KOH digestion time; Wash sample if possible; Use Evans Blue. |

| Cotton Fiber Fluorescence | Contamination (swabs/clothing) | Distinguish morphology: Cotton fibers are ribbon-like with twisted edges; Hyphae are tubular with septa. |

| Rapid Fading | Photobleaching | Use anti-fade mounting medium; Reduce exposure time; Use low-intensity excitation initially. |

| Precipitation | Dye instability or high pH | Filter stock solution (0.2 µm); Check pH (FB28 is stable at neutral/alkaline pH). |

References

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor white: A review of its uses and applications in clinical mycology and parasitology. Laboratory Medicine. Retrieved from [Link]

-

Elhardt, C., et al. (2023).[6] The role of the calcofluor white staining in the diagnosis of Acanthamoeba keratitis. Graefe's Archive for Clinical and Experimental Ophthalmology. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. The role of the calcofluor white staining in the diagnosis of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. dalynn.com [dalynn.com]

- 6. researchgate.net [researchgate.net]

Advanced Technical Guide: Fluorescent Brightener 28 (Calcofluor White M2R)

[1]

Executive Summary

Fluorescent Brightener 28 (FB28), widely recognized as Calcofluor White M2R, is a diaminostilbene disulfonic acid derivative.[1] While historically utilized as an optical brightening agent in the textile industry, it has become a critical fluorochrome in bio-diagnostics and structural biology.[1] Its utility stems from its high-affinity, non-covalent binding to

This guide provides a rigorous analysis of the physicochemical properties, photophysical mechanisms, and validated experimental protocols for FB28, designed for researchers requiring high-fidelity reproducibility.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

A common source of experimental error lies in the ambiguity surrounding the molecular weight (MW) and formula of FB28.[1] Commercial preparations often vary between the free acid form and the disodium salt form.[1] Precision in stoichiometry requires distinguishing between these two.

Stoichiometric Distinction

| Property | Free Acid Form | Disodium Salt Form (Most Common) |

| CAS Number | 4404-43-7 (Generic) | 4404-43-7 (Often cited for salt) |

| Molecular Formula | ||

| Molecular Weight | 916.98 g/mol | ~960.94 g/mol |

| Solubility | Low in neutral water | High in water (alkaline pH preferred) |

| IUPAC Name | 4,4'-bis[(4-anilino-6-bis(2-hydroxyethyl)amino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid | Disodium 4,4'-bis...-2,2'-disulfonate |

Critical Note on Purity: Commercial "technical grade" FB28 often contains stabilizers (e.g., sodium sulfate) that do not contribute to fluorescence but affect gravimetric preparation.[1] For quantitative binding assays, HPLC-purified standards are required.[1]

Spectral Properties[1][2][5][6]

Mechanism of Action

The efficacy of FB28 relies on a dual-mechanism: structural binding and fluorescence enhancement via rigidification.[1][2]

Binding Kinetics

FB28 functions as a planar fluorophore.[1] It intercalates or adsorbs onto linear

-

Targets: Chitin (fungal cell walls), Cellulose (plant cell walls), Callose.[1]

-

Selectivity: It does not bind effectively to mammalian cell membranes (lipids) or

-linked polysaccharides (glycogen), providing high signal-to-noise ratios in clinical samples.[1]

Photophysical Rigidification (Jablonski Dynamics)

In free solution, the stilbene backbone of FB28 undergoes rapid rotation/isomerization upon excitation, dissipating energy non-radiatively (low fluorescence).[1] When bound to a rigid polysaccharide matrix, this rotation is sterically hindered.[1][2] This "locking" forces the molecule to relax via radiative decay (photon emission), resulting in a massive increase in fluorescence intensity.[1]

Figure 1: Comparative photophysical pathways of Free vs. Bound this compound.[1][2][3] Binding suppresses non-radiative decay, triggering fluorescence.[1][2]

Applications in Bio-Research[1][6][8]

Clinical Mycology

FB28 is the primary rapid screening tool for mycoses. It detects fungal elements (hyphae, pseudohyphae, yeasts) in skin scrapings, hair, nails, and tissue biopsies.[1]

-

Advantage: Superior to KOH wet mounts alone; detects scanty fungal elements that might be missed by brightfield microscopy.[1]

Plant Biology

Used to visualize cell wall regeneration in protoplasts and to map cellulose deposition during cytokinesis.[1]

Viability Assays

While primarily a cell wall stain, FB28 is membrane-impermeable in healthy cells with intact membranes.[1] In compromised cells, it can enter the cytoplasm, acting as a viability marker similar to Propidium Iodide, though this application is less common than its structural use.[1]

Experimental Protocol: High-Contrast Fungal Staining

This protocol integrates Potassium Hydroxide (KOH) clearing with FB28 staining.[1] The KOH step is non-negotiable for tissue samples as it digests proteinaceous debris (keratin) that causes background scattering, while leaving the chitinous fungal cell wall intact.[1]

Materials

-

Stock Solution: 1 mg/mL FB28 in distilled water. (Note: If dissolution is difficult, add drops of 10% NaOH; FB28 is more soluble at alkaline pH).[1]

-

Clearing Agent: 10% Potassium Hydroxide (KOH).[1]

-

Counterstain (Optional): Evans Blue (quenches background fluorescence).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for preparing and imaging fungal samples using FB28 and KOH clearing.[1]

Detailed Steps

-

Preparation: Place the specimen (scraping or mycelial mat) on a clean glass slide.[1]

-

Reagent Application: Add 1 drop of 10% KOH and 1 drop of FB28 working solution.

-

Expert Tip: Do not mix vigorously to avoid introducing air bubbles, which can refract light and mimic fungal spores.[1]

-

-

Clearing: Apply a coverslip.[1] Gently heat the slide over a flame (do not boil) or let stand at room temperature for 10–20 minutes. This lyses host cells and clears keratin.[1]

-

Imaging: Examine under a fluorescence microscope using a UV excitation filter (330–380 nm) and a suppression filter (>420 nm).

-

Interpretation: Fungal cell walls will fluoresce bright blue-white or apple-green depending on the filter set.[1][2] Background tissue should appear dark or faintly autofluorescent.[1]

Quality Control & Stability

To ensure "Trustworthiness" (Part 2) in your data, implement these controls:

-

Solubility Check: If the stock solution appears cloudy, the concentration is inaccurate.[1] Add dilute NaOH dropwise until clear. Sulfonic acid groups require ionization for optimal solubility.[1]

-

Positive Control: Always run a slide with Candida albicans or Saccharomyces cerevisiae culture to verify stain efficacy.[1]

-

Negative Control: Run a slide with unstained host tissue to characterize autofluorescence levels.[1]

-

Storage: Store stock solutions at 4°C in the dark. FB28 is light-sensitive and will degrade over time, losing fluorescence intensity.[1]

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][2][4][5][6][3][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

-

Hageage, G. J., & Harrington, B. J. (1984).[1] Use of Calcofluor White in clinical mycology.[1][8] Laboratory Medicine.[1] Retrieved from [Link]

-

Rasouli-Sadaghiani, R., & Bar-Nun, N. (2019).[1] Chemo-enzymatic remodeling of the fungal cell wall. Journal of Fungi.[1] Retrieved from [Link](Note: Contextual reference for chitin binding mechanism).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4404-43-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound CAS#: 4404-43-7 [m.chemicalbook.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]

history of Fluorescent Brightener 28 usage in mycology

Title: The Luminosity of Chitin: A Technical Guide to Fluorescent Brightener 28 in Mycology Subtitle: From Industrial Textile Application to the Gold Standard of Fungal Cell Wall Analysis[1]

Executive Summary

This compound (FB 28), commercially known as Calcofluor White M2R, represents a paradigmatic shift in mycological diagnostics and research.[1] Originally synthesized for the textile industry to correct yellowing in cellulose fabrics, its high affinity for

Part 1: Chemical & Mechanistic Foundations[1]

To utilize FB 28 effectively, one must understand the molecular causality of its fluorescence.[1] It is not a simple stain; it is a structural probe.[1]

The Molecule: FB 28 is a disodium salt of a stilbene derivative.[1] Its planar structure allows it to intercalate between polysaccharide chains.[1]

The Mechanism of Action: Unlike cationic dyes that bind via electrostatic attraction, FB 28 functions through hydrogen bonding and dipole-dipole interactions.[1]

-

Target: It exhibits high specificity for

-(1,3) andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Shift: In aqueous solution, FB 28 has low fluorescence.[1] Upon binding to chitin fibers, the molecule becomes structurally rigidified.[1] This restricts non-radiative decay pathways, causing a massive increase in quantum yield.[1]

-

Excitation/Emission:

Diagram 1: The Binding Mechanism The following diagram illustrates the transition from a free, low-fluorescence state to a bound, high-fluorescence complex.

Caption: Schematic of this compound rigidification upon binding to chitin, triggering fluorescence.[1]

Part 2: The Historical Pivot (1960s–1980s)[1]

The transition of FB 28 from a laundry additive to a clinical necessity is defined by two key eras.

1. The Biological Discovery (1961): Darken (1961) was among the first to document that optical brighteners could stain growing fungal cultures [5].[1] This was a research novelty, primarily used to study cell wall assembly and morphogenesis in botany and basic mycology.[1]

2. The Clinical Revolution (1984): The pivotal moment for clinical diagnostics occurred with the work of Hageage and Harrington (1984) [1].[1] Before this, the standard for diagnosing fungal infections (mycoses) was the Potassium Hydroxide (KOH) wet mount.[1]

-

The Problem: KOH clears tissue but leaves fungi transparent and refractive.[1] Artifacts (cotton fibers, cell borders) often mimicked hyphae, leading to false positives/negatives.[1]

-

The Solution: Hageage and Harrington combined KOH with Calcofluor White.[1][3][4] The KOH digested the human tissue, while the Calcofluor specifically highlighted the fungal chitin.[1] This reduced screening time from minutes to seconds per slide and drastically improved sensitivity.[1]

Part 3: Protocols & Methodology

As a Senior Scientist, I insist on Self-Validating Protocols . A protocol without controls is merely a recipe; with controls, it is an experiment.[1]

Protocol A: Clinical Diagnostic Wet Mount (The "Gold Standard")[1]

Objective: Rapid detection of fungal elements in skin scrapings, nail clippings, or corneal scrapes.[1]

Reagents:

-

Solution A: 0.1% Calcofluor White M2R in distilled water.

-

Solution B: 10% Potassium Hydroxide (KOH).

-

Counterstain (Optional but Recommended): Evans Blue (0.05%) – suppresses background fluorescence of human tissue.[1]

Workflow:

| Step | Action | Technical Rationale (Causality) |

| 1 | Place specimen on slide. | |

| 2 | Add 1 drop Solution B (KOH) . | Saponifies lipids and digests keratin (host tissue), making it non-refractive. |

| 3 | Add 1 drop Solution A (FB 28) .[1] | Binds to the now-exposed fungal cell wall chitin. |

| 4 | Critical:[1][5][6][7] Mix gently, cover, and wait 1 minute . | Allow time for keratin digestion and dye intercalation. |

| 5 | Squash Prep: Press cover slip gently.[1][7] | Flattens hyphae into a single focal plane for microscopy. |

| 6 | View under UV/Violet filter (300-440nm).[1] | Positive: Bright apple-green or blue-white structures.[1] |

Self-Validation System (Controls):

-

Positive Control: Candida albicans culture smear.[1] Must fluoresce bright blue.[1]

-

Negative Control: Escherichia coli smear (bacteria do not contain chitin).[1] Must show minimal/no wall fluorescence.[1]

Diagram 2: Diagnostic Workflow

Caption: Step-by-step logic for the KOH-Calcofluor diagnostic method.

Part 4: Advanced Research & Drug Development[1]

In drug discovery, FB 28 is not just a stain; it is a stressor and a phenotypic screen .[1]

Application: Cell Wall Integrity (CWI) Screening

The fungal cell wall is a primary target for antifungals (e.g., Echinocandins like Caspofungin).[1] FB 28 interferes with cell wall assembly by preventing chitin microfibrils from cross-linking.[1]

-

The Logic: If a fungus has a mutation in the Cell Wall Integrity pathway (e.g., MKC1 or RLM1 in Candida), it becomes hypersensitive to FB 28.[1]

-

The Assay: Plating fungi on agar containing sublethal concentrations of FB 28 (5–50 µg/mL).[1]

-

Interpretation:

This method is critical for identifying novel drug targets that weaken the cell wall [6].[1]

Diagram 3: Cell Wall Stress Response Pathway [1]

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by FB 28 stress.[1]

Part 5: Limitations & Artifacts (Troubleshooting)

To maintain data integrity, researchers must recognize false positives.[1]

| Artifact | Appearance | Cause | Solution |

| Cotton/Paper Fibers | Intense, uniform blue glow with frayed ends.[1] | Cellulose content (FB 28 binds cellulose).[1] | Check morphology; hyphae are tubular and septate.[1] |

| Collagen/Elastin | Diffuse background glow.[1] | Non-specific binding.[1][3][6][7][8] | Use Evans Blue counterstain to quench background.[1][7][8] |

| Bacteria | Faint fluorescence.[1] | Some bacterial cell walls bind FB 28 weakly.[1] | Bacterial size is orders of magnitude smaller than fungi.[1] |

References

-

Hageage, G. J., & Harrington, B. J. (1984). Use of Calcofluor White in Clinical Mycology.[1][3][8][9] Laboratory Medicine, 15(2), 109–112.[1][3][8] Link

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology.[1] Laboratory Medicine, 34(5), 361–367.[1][8] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Calcofluor White Stain - Technical Datasheet.[1] Link

-

Microbe Notes. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Link

-

Darken, M. A. (1961). Applications of Fluorescent Brighteners in Biological Techniques.[1] Science, 133(3465), 1704–1705.[1] Link[1]

-

Walker, L. A., et al. (2008). The Cell Wall Integrity MAP Kinase Cascade... is Essential for Stress Adaptation.[1] Eukaryotic Cell. Link[1]

Sources

- 1. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 2. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Calcofluor White in Clinical Mycology | CoLab [colab.ws]

- 4. academic.oup.com [academic.oup.com]

- 5. Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. dalynn.com [dalynn.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Fluorescent Brightener 28: Maximizing Signal Through Understanding UV Absorption

Abstract

Fluorescent Brightener 28 (FB28), known commercially as Calcofluor White M2R, is a stilbene-derivative dye indispensable for the visualization of chitin and cellulose in a multitude of research and clinical applications. Its utility is rooted in a profound photophysical principle: the absorption of ultraviolet (UV) light and the subsequent emission of visible blue light, a process dramatically enhanced upon binding to its target β-1,3 and β-1,4 polysaccharides.[1] This guide provides an in-depth examination of the core principles governing FB28's fluorescence, with a specific focus on its UV absorption maximum—the critical parameter for optimizing experimental design. We will dissect the mechanism of action, provide a field-proven experimental protocol for fungal cell wall staining, and discuss its broader applications in drug development, offering researchers the foundational knowledge to leverage this powerful tool with precision and confidence.

The Photophysical Core: UV Absorption and Emission

The efficacy of any fluorescent probe is dictated by its ability to absorb and emit light. For FB28, this process is initiated in the UV portion of the electromagnetic spectrum.

Principle of UV Absorption

FB28's complex structure, featuring a conjugated system of double bonds within its stilbene backbone, allows its electrons to be excited from a ground state to a higher energy state upon absorbing photons of a specific energy level.[1] This absorption is not a single, sharp value but rather a range, typically presenting as a broad peak. Aqueous solutions of FB28 show a wide absorption range from approximately 300 nm to 412 nm.[2] However, for practical applications, the key value is the absorption maximum (λmax) , the wavelength at which the molecule absorbs light most efficiently.

The λmax of FB28 is consistently reported to be in the near-UV range, though the precise value can be influenced by the solvent environment and whether the dye is free or bound to a substrate.[1]

Fluorescence Emission

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of its excited state and then returns to the ground state by releasing a photon. This emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. FB28 emits strongly in the blue region of the visible spectrum, with a reported emission maximum (λem) around 430-435 nm.[3][4] This bright blue fluorescence provides excellent contrast against unstained backgrounds, especially when appropriate filters are used in microscopy.

Quantitative Spectroscopic Data

For any researcher utilizing FB28, understanding these specific wavelengths is paramount for selecting the correct light sources and filter sets for fluorometers or fluorescence microscopes. The table below summarizes the key photophysical properties.

| Parameter | Wavelength (nm) | Condition / Solvent | Source |

| Absorption Maximum (λmax) | ~347-356 nm | Aqueous / Methanol | [2][4][5] |

| Recommended Excitation (λex) | ~355-365 nm | Microscopy Applications | [3][6][7] |

| Emission Maximum (λem) | ~430-435 nm | Bound to Substrate | [3][4][6] |

Causality Behind Experimental Choices: The selection of an excitation source (e.g., a 365 nm LED or a mercury lamp with a DAPI/UV filter cube) is a direct consequence of the absorption maximum. Exciting the molecule at its λmax ensures the most efficient energy transfer, leading to the strongest possible fluorescent signal and maximizing the sensitivity of the assay. Using an excitation wavelength far from this peak will result in suboptimal fluorescence and potentially missed or misinterpreted data.

Mechanism of Action: A "Turn-On" Sensor for Polysaccharides

FB28's utility extends beyond its inherent fluorescence; it functions as a "turn-on" probe. In its unbound state in aqueous solution, the molecule's structure allows for rotational freedom, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

However, upon encountering cellulose or chitin, FB28 binds non-covalently within the polysaccharide structure.[8][9] This binding event physically constrains the molecule, hindering rotation. This structural rigidity closes the non-radiative decay pathway, forcing the excited molecule to release its energy as a photon of light. The result is a dramatic enhancement in fluorescence quantum yield, making the bound dye significantly brighter than the free dye.[3] This is the key to its high signal-to-noise ratio in staining applications.

Caption: Logical flow of FB28 fluorescence states.

Field-Proven Protocol: Fluorescent Staining of Fungal Cell Walls

This protocol provides a reliable, self-validating method for the rapid visualization of fungi in various samples. The inclusion of a clearing agent (KOH) and a counterstain (Evans Blue) enhances clarity and reduces background, ensuring trustworthy results.

Reagents and Materials

-

FB28 Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of distilled water. Gentle heating may be required. Store in a light-proof bottle at room temperature.[9] The solution should be stable for several years if protected from light.

-

10% Potassium Hydroxide (KOH): Dissolve 10 g of KOH pellets in 80 mL of distilled water, then add 20 mL of glycerol. The glycerol prevents crystallization and specimen desiccation.

-

Evans Blue Counterstain (Optional, 0.05% w/v): Dissolve 50 mg of Evans Blue in 100 mL of distilled water.

-

Working Stain Solution: For most applications, mix the FB28 stock solution and 10% KOH in a 1:1 ratio immediately before use.[10] FB28 can degrade in strong bases over time, so fresh preparation is critical for reproducibility.[10] If using a counterstain, it can be added to the FB28 stock.

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a barrier filter (e.g., ~430 nm).[10]

Step-by-Step Methodology

-

Specimen Preparation: Place the specimen (e.g., a tissue scraping, liquid culture, or thin section) onto a clean microscope slide.

-

Clearing and Staining: Add one drop of the freshly prepared working stain solution (FB28 + KOH) directly onto the specimen.[2][6]

-

Expertise & Experience: The KOH serves as a clearing agent, digesting host material like proteins and keratin, which makes the fungal elements more visible without affecting the chitinous cell walls.

-

-

Incubation: Place a coverslip over the specimen and let the slide stand at room temperature for 1-5 minutes.[2][6] Gentle warming can accelerate the clearing process for denser tissues.

-

Visualization: Examine the slide using a fluorescence microscope.

-

Excitation: Use a UV light source corresponding to the λmax of FB28 (~355-365 nm).

-

Observation: Fungal elements, including hyphae and yeasts, will fluoresce brightly (apple-green to blue, depending on the specific filter combination), while background material will appear dark or reddish-orange if a counterstain is used.[2][6]

-

Trustworthiness: The distinct morphology of fungal structures combined with their intense, specific fluorescence provides a high degree of confidence in identification. Cotton fibers also fluoresce and must be differentiated morphologically.[6]

-

Caption: Experimental workflow for fungal cell wall visualization.

Applications in Research and Drug Development

The ability of FB28 to specifically and quantitatively bind to fungal cell wall components makes it a powerful tool beyond simple visualization.

-

Antifungal Drug Discovery: FB28 is used in high-throughput screening (HTS) assays to find compounds that disrupt fungal cell wall synthesis. A decrease in fluorescence intensity in treated fungi can indicate the efficacy of a potential drug candidate.

-

Mycology and Plant Pathology: It allows for the rapid and sensitive detection of fungal infections in clinical and agricultural samples.[5][11]

-

Cell Biology: In yeast research, FB28 is used to stain chitin-rich bud scars, enabling the determination of a cell's replicative age.[8]

-

Cell Viability: As FB28 does not readily penetrate the intact plasma membranes of living cells, it can be used as a viability stain. Dead cells, with compromised membranes, show staining of their nucleus and cytoplasm.[12][13]

Conclusion

This compound is more than a simple stain; it is a sophisticated photophysical tool whose effectiveness is directly tied to an understanding of its UV absorption properties. By centering experimental design around its absorption maximum of approximately 350 nm, researchers in drug development and life sciences can ensure maximal excitation efficiency, leading to the brightest possible signal and the most sensitive detection. The protocols and principles outlined in this guide provide a framework for harnessing the full potential of this versatile fluorophore, ensuring data that is not only visually compelling but also scientifically robust and trustworthy.

References

-

MP Biomedicals. (n.d.). This compound. Retrieved from [Link]

-

Dalynn Biologicals. (n.d.). CALCOFLUOR WHITE STAIN. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcofluor-white. Retrieved from [Link]

-

PombEvolution. (2019). Calcofluor white fungal cell wall staining. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

- Harrington, B. J. (n.d.). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Lab Med, 34, 361-7.

-

ResearchGate. (n.d.). Photobleaching characteristics of this compound. Retrieved from [Link]

-

Koch Color. (n.d.). Safety Data Sheet: this compound, sodium salt. Retrieved from [Link]

-

Hughes, J., & McCully, M. E. (1975). A new fluorescent test for cell vitality using calcofluor white M2R. PubMed. Retrieved from [Link]

Sources

- 1. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 2. dalynn.com [dalynn.com]

- 3. フルオロセント ブライトナー 28 used as a stain and brightening agent | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mpbio.com [mpbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 11. This compound disodium salt solution used as a stain and brightening agent 4193-55-9 [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fluorescent Brightener 28 staining protocol for fungal cell walls

[1]

Part 2: Reagents & Equipment

Essential Reagents

-

This compound Stock (0.1% w/v):

-

Counterstain (Evans Blue):

-

Clearing Agent (For Clinical/Tissue Samples):

Equipment

Part 3: Experimental Protocols

Protocol A: Pure Culture Screening (Drug Development/Research)

Best for: Assessing cell wall morphology changes (e.g., Caspofungin treatment), measuring cell size, or quantifying chitin content.[1]

-

Harvest: Collect fungal cells (yeast or mycelia) from culture media.[1]

-

Wash: Centrifuge at 3000 x g for 3 min. Resuspend pellet in PBS to remove media components that might auto-fluoresce.[1]

-

Fixation (Optional): If not imaging live, fix with 4% paraformaldehyde for 15 min. Wash 2x with PBS.

-

Staining:

-

Add 50 µL of cell suspension to a tube.

-

Add 50 µL of FB28 Stock Solution (0.1%).[1]

-

Expert Insight: Do NOT use KOH for pure cultures; it can damage delicate hyphal tips and is unnecessary without keratin presence.

-

Incubate for 5 minutes at room temperature in the dark.

-

-

Wash (Critical): Centrifuge and wash 1x with PBS to remove unbound dye.[1] This improves signal-to-noise ratio for automated imaging.[1]

-

Mount: Resuspend in 20 µL PBS or mounting medium. Place on slide.[3][4][5][6][7][8][9][10][11]

-

Imaging: Visualize using DAPI filter (Excitation ~360nm).

Protocol B: Ex Vivo Tissue/Clinical Samples

Best for: Diagnostic confirmation in nail, skin, or biopsy samples.[1]

-

Sample Placement: Place skin scraping, nail clipping, or tissue biopsy on a clean glass slide.[1]

-

Digestion & Staining:

-

Add 1 drop of 10% KOH/Glycerol .

-

Add 1 drop of FB28/Evans Blue Solution .

-

-

Incubation:

-

Imaging: Press down gently on the coverslip to flatten the sample. Examine immediately.

DOT Diagram 2: Experimental Workflow Decision Tree

Part 4: Data Interpretation & Troubleshooting

Expected Results

-

Fungal Cell Walls: Bright Blue-White (or Apple Green depending on filter).[1]

-

Background (Tissue): Reddish-orange (if Evans Blue is used) or dark.[1]

-

Bud Scars: Intensely bright rings (high chitin concentration).[1]

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| High Background | Unbound dye remaining | Include a PBS wash step (Protocol A).[1] |

| Non-Specific Fluorescence | Cotton/Cellulose fibers | Distinguish morphology; Cotton fibers are ribbon-like and lack septa.[1] |

| Weak Signal | Photobleaching | FB28 photobleaches rapidly. Capture images immediately or use anti-fade mounting media. |

| Precipitation | KOH reaction | Avoid boiling the slide. Ensure reagents are at room temperature. |

| No Fluorescence | Wrong Filter Set | Ensure excitation is <400nm (UV/Violet).[1] Blue excitation (488nm) is suboptimal.[1] |

References

-

Sigma-Aldrich. this compound Product Information & Specification.[1][9]Link[1]

-

Hageage, G. J., & Harrington, B. J. (1984).[1][7] Use of Calcofluor White in Clinical Mycology.[3][4][6][7][8][12] Laboratory Medicine.[6] Link

-

Centers for Disease Control and Prevention (CDC). Laboratory Methods for the Diagnosis of Meningitis caused by Cryptococcus neoformans and C. gattii.Link[1]

-

University of Adelaide. Mycology Online: KOH with Calcofluor White Protocol.Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. KOH with Calcofluor | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 5. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]

- 6. microbeonline.com [microbeonline.com]

- 7. biotrading.com [biotrading.com]

- 8. dalynn.com [dalynn.com]

- 9. static.igem.org [static.igem.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. KOH Prep (Fungal Stain, KOH with Calcofluor White) [healthcare.uiowa.edu]

Advanced Protocol: Preparation and Application of Fluorescent Brightener 28 Stock Solution with Potassium Hydroxide (KOH)

Abstract

This application note provides a rigorous technical guide for the preparation of Fluorescent Brightener 28 (Calcofluor White M2R) stock solutions and their application in conjunction with Potassium Hydroxide (KOH) for the detection of fungal elements.[1][2] While often referred to as a single "stain," the chemical instability of this compound (FB28) in strong alkaline environments dictates a Two-Solution System for optimal shelf-life and performance.[2][3][4] This protocol details the preparation of the fluorochrome stock, the clearing agent (KOH/Glycerol), and the specific workflow for clinical or research application.

Part 1: Scientific Foundation & Mechanism[1][4]

Mechanism of Action

The efficacy of this method relies on two synergistic chemical processes: Keratinolysis and Fluorochrome Intercalation .

-

Potassium Hydroxide (KOH): Acts as a strong alkali clearing agent.[1][2][4] It hydrolyzes the peptide bonds in structural proteins (keratin) found in skin, hair, and nail samples, effectively dissolving the host tissue debris. Crucially, the alkali does not degrade the fungal cell wall polymers (chitin and glucan) within the short incubation window.

-

This compound (FB28): A diaminostilbene disulfonic acid derivative.[2][4] It functions as a planar fluorochrome that binds non-specifically but with high affinity to

-(1$\to$3) and

Excitation/Emission Profile[2][3][4][5]

-

Excitation ($ \lambda_{ex} $): ~350–380 nm (UV/Violet)[2][3][4]

-

Emission ($ \lambda_{em} $): ~435–450 nm (Blue-White)[2][3][4]

-

Note: In the presence of Evans Blue (counterstain), background tissue fluoresces red, providing high contrast against the blue-white fungal elements.[2]

Figure 1: Mechanism of Action detailing the synergistic roles of KOH clearing and FB28 binding.[2][3][4]

Part 2: Reagent Preparation Protocols

Critical Stability Warning

Do not store FB28 combined with KOH. this compound is sensitive to hydrolysis and photodegradation. While it requires a slightly alkaline pH to dissolve initially, long-term storage in 10-20% KOH leads to precipitation and loss of fluorescence intensity.[2][3][4] The standard protocol requires two separate stock solutions mixed on-slide.[2][3][4]

Solution A: 15% Potassium Hydroxide (Clearing Agent)

This solution clears proteinaceous debris.[2][3] Glycerol is added to prevent crystallization and retard drying of the slide.

| Component | Quantity (for 100 mL) | Role |

| Potassium Hydroxide (KOH) pellets | 15.0 g | Keratin hydrolysis |

| Glycerol (Glycerin) | 20.0 mL | Anti-crystallization / Humectant |

| Distilled Water ( | 80.0 mL | Solvent |

Protocol:

-

Measure 80 mL of distilled water into a beaker.

-

Slowly add 15 g of KOH pellets while stirring. Caution: Exothermic reaction.[2]

-

Once dissolved, add 20 mL of Glycerol.

-

Store in a polyethylene bottle (glass stoppers may seize due to alkali).[2] Label as Corrosive .

Solution B: 0.1% this compound Stock

This is the active staining reagent.[2] Evans Blue is included as a counterstain to suppress background fluorescence.[2][5][6]

| Component | Quantity (for 100 mL) | Role |

| This compound | 0.1 g (100 mg) | Chitin Fluorochrome |

| Evans Blue (Optional) | 0.05 g (50 mg) | Counterstain (Reduces noise) |

| Distilled Water ( | 100.0 mL | Solvent |

| 0.1N NaOH (Optional) | 2-3 drops | Dissolution Aid |

Protocol:

-

Weigh 0.1 g of this compound powder.[2]

-

Add to 50 mL of distilled water in a light-protected (amber) flask.

-

Solubility Step: FB28 is sparingly soluble in neutral water.[2] If the powder does not dissolve, add 2-3 drops of 10% NaOH or gently heat (do not boil) to facilitate dissolution.[2][3][4]

-

Add 0.05 g Evans Blue powder (if using).

-

Bring volume to 100 mL with distilled water.

-

Filtration: Filter through a 0.45

m syringe filter to remove undissolved particulates that could mimic fungal artifacts. -

Storage: Store in an amber bottle at room temperature (20-25°C). Protect from light.[2][6]

Part 3: Experimental Workflow (Slide Preparation)

The "Wet Mount" technique is the standard application method.

Figure 2: Step-by-step workflow for the preparation of clinical specimens using the Two-Solution method.

Detailed Procedure:

-

Mounting: Place the specimen (skin scraping, hair shaft, or nail fragment) on a clean glass slide.[2][8]

-

Reagent Application: Add one drop of Solution A (KOH) and one drop of Solution B (FB28) directly onto the specimen.[2]

-

Mixing: Briefly mix the drops with the corner of a coverslip or a pipette tip.

-

Coverslipping: Apply a coverslip.[1][2][6][8][9] Gently press down with a pencil eraser or pipette butt to flatten the sample (especially for nail fragments).[2]

-

Clearing (Incubation): Allow to stand at room temperature for 5–10 minutes.

-

Microscopy: Examine under a fluorescence microscope.

Part 4: Quality Control & Troubleshooting

QC Protocol

Perform QC checks with every new batch of reagent or weekly.

| Control Type | Reference Material | Expected Result |

| Positive Control | Candida albicans or Saccharomyces cerevisiae culture | Bright blue-white fluorescence of cell walls/buds.[2][3][4] |

| Negative Control | Escherichia coli or debris-free keratin (healthy skin) | No fluorescence or dull red background (if Evans Blue used).[2][3][4] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Crystals in view | KOH crystallization or Dye precipitation | Ensure Glycerol is in Solution A. Filter Solution B. Do not let slide dry out. |

| Weak Fluorescence | Reagent degradation (Light exposure) | Prepare fresh Solution B. Store in amber bottle.[2][4] |

| High Background | Tissue too thick or insufficient clearing | Allow longer incubation.[4] Gently heat slide.[1][2][5][8] Use Evans Blue counterstain.[2][5][6] |

| Precipitate in Stock | pH shift or saturation | Gently warm stock to 37°C. If persistent, filter (0.45 |

References

-

Hageage, G. J., & Harrington, B. J. (1984). Use of Calcofluor White in clinical mycology.[2][9][10] Laboratory Medicine, 15(2), 109-112.[2][3][4] Link

-

Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 361–367.[2][4] Link

-

Sigma-Aldrich. (n.d.).[2][3][4] Product Information: this compound (Calcofluor White M2R).[2][3][4] Retrieved from [2][3][4]

-

Centers for Disease Control and Prevention (CDC). (2019).[2] Laboratory Methods for the Diagnosis of Meningitis caused by Cryptococcus neoformans and C. gattii. Retrieved from

-

Thermo Fisher Scientific. (n.d.).[2] Calcofluor White Stain Protocol. Retrieved from [2][3][4]

Sources

- 1. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,2'-(1,2-Ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonic acid | C40H44N12O10S2 | CID 43031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 6. This compound | 12224-07-6 | Benchchem [benchchem.com]

- 7. microbenotes.com [microbenotes.com]

- 8. KOH with Calcofluor | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 9. pro-lab.co.uk [pro-lab.co.uk]

- 10. biotrading.com [biotrading.com]

Application Note: Multiparametric Fungal Viability & Cell Wall Integrity Assessment via Flow Cytometry

Target Analyte: Chitin/Cellulose (Cell Wall) & Membrane Integrity Primary Fluorophores: Fluorescent Brightener 28 (Calcofluor White M2R) & Propidium Iodide (PI)

Abstract & Principle

This protocol details the use of This compound (FB28) , also known as Calcofluor White M2R, for the flow cytometric analysis of fungal and yeast cell viability. Unlike standard mammalian viability assays, fungal flow cytometry requires the differentiation of cellular events from debris and media components.

FB28 is a stilbene derivative that binds with high affinity to

-

Event Gating (Population Identification): It acts as a pan-fungal marker, distinguishing yeast cells from non-biological debris.

-

Cell Wall Integrity (CWI) Profiling: Quantitative analysis of FB28 Mean Fluorescence Intensity (MFI) serves as a biomarker for cell wall stress and chitin upregulation, a critical metric in antifungal drug development (e.g., Echinocandin susceptibility).

Viability Determination: Since FB28 stains the cell wall of both live and dead cells, it must be multiplexed with a membrane-impermeable dye, such as Propidium Iodide (PI) , to rigorously assess viability.[1]

Optical Configuration & Spectral Properties[2]

FB28 requires excitation by a UV or Violet laser. Ensure your cytometer is equipped with the appropriate optics before proceeding.

| Fluorophore | Excitation (Max) | Emission (Max) | Laser Line | Bandpass Filter |

| FB28 | 350 nm | 435 nm | UV (355 nm) or Violet (405 nm) | 450/50 (PB/DAPI channel) |

| Propidium Iodide | 535 nm | 617 nm | Blue (488 nm) or Green (532 nm) | 610/20 or 670 LP |

Critical Optical Note: FB28 has a broad emission spectrum. While its peak is ~435 nm, it can exhibit significant spillover into the FITC/GFP channels (approx. 525 nm). Compensation controls are mandatory if multiplexing with green fluorophores (e.g., SYTO 9 or GFP-tagged proteins).

Experimental Workflow Logic

The following diagram illustrates the decision matrix for this assay, highlighting the separation of "Viability" (Membrane status) from "Vitality/Stress" (Cell Wall status).

Figure 1: Logical workflow for distinguishing debris, live/dead populations, and cell wall stress phenotypes.

Detailed Protocol: Dual-Stain Viability Assay

Reagents Required[3][4][5][6][7][8][9]

-

This compound (Calcofluor White M2R): Prepare a 1 mg/mL stock solution in distilled water. Store at -20°C in the dark.

-

Note: Some formulations include Evans Blue as a counterstain; for flow cytometry, pure FB28 is preferred to avoid quenching.

-

-

Propidium Iodide (PI): 1 mg/mL stock solution.

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4. Avoid media with phenol red during acquisition.

-

Positive Control (Death): 70% Ethanol or Heat-killed (65°C for 30 min) yeast cells.

Step-by-Step Procedure

-

Cell Preparation:

-

Harvest yeast cells (e.g., S. cerevisiae, C. albicans) from culture.

-

Adjust cell density to approx.

cells/mL in PBS. -

Critical: Wash cells twice with PBS to remove culture media. Media components (peptone/yeast extract) can autofluoresce or bind FB28 non-specifically.

-

-

Staining:

-

Aliquot 500 µL of cell suspension into flow tubes.

-

Add FB28 to a final concentration of 25 µg/mL .

-

Add PI to a final concentration of 5 µg/mL .

-

Autonomy Note: While many protocols suggest 1 µg/mL for microscopy, flow cytometry often requires higher saturation (10-25 µg/mL) to clearly resolve the fungal population from electronic noise.

-

-

Incubation:

-

Incubate for 5–10 minutes at room temperature in the dark.

-

Do not wash after staining. FB28 is an equilibrium stain; washing may reduce signal intensity.

-

-

Acquisition:

-